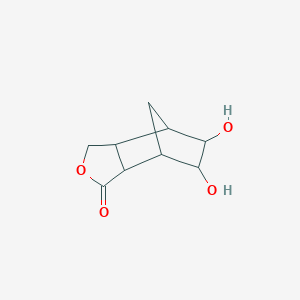
5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one
Cat. No. B8456152
M. Wt: 184.19 g/mol
InChI Key: INSPFFCMFKEJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07105268B2
Procedure details


Initially, 21.7 g (120 mmol) of 4-oxatricyclo[5.2.1.02, 6]dec-8-en-3-one [Compound (A)] was placed in a 1-L reactor equipped with a stirrer, a thermometer, a cooling tube, and a dropping funnel, was dissolved in 318 g of ethanol and was cooled to −40° C. in a Dewar bath. Separately, 19.0 g (120 mmol) of potassium permanganate (KMnO4) and 14.4 g (120 mmol) of magnesium sulfate (MgSO4) were dissolved in water heated at 60° C., and the resulting solution was added dropwise into the reactor. After the completion of the addition, the reactor was taken out from the Dewar bath, the mixture was left stand to room temperature and was aged over night. After the completion of the reaction, the reaction mixture was filtrated, the filtrate was concentrated, the concentrate was filtrated again to remove insoluble matters, and the filtrate was extracted with ethyl acetate (n=5, s/f=2/1). The ethyl acetate layer was concentrated, the deposited solid matter was washed with toluene, was filtrated, was dried and thereby yielded the title compound [Compound (E)] in a yield of 41%.






Name
Identifiers


|
REACTION_CXSMILES
|
C12[CH2:10][CH:7]([CH:8]=C1)[CH:6]1[CH:2]2[C:3](=[O:11])[O:4][CH2:5]1.[Mn]([O-])(=O)(=O)=O.[K+].S([O-])([O-])(=O)=[O:19].[Mg+2].[CH2:24]([OH:26])[CH3:25]>O>[OH:26][CH:24]1[CH:8]([OH:19])[CH:7]2[CH2:10][CH:25]1[CH:2]1[CH:6]2[CH2:5][O:4][C:3]1=[O:11] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C3C(OCC3C(C=C1)C2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12C3C(OCC3C(C=C1)C2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
318 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting solution was added dropwise into the reactor
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left stand to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was aged over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the concentrate was filtrated again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble matters
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with ethyl acetate (n=5, s/f=2/1)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate layer was concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
the deposited solid matter was washed with toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1C2C3C(OCC3C(C1O)C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
